

# Tucatinib Pharmacokinetics & Clinical Management Guide

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## Compound Focus: Tucatinib

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**1. Drug-Drug Interactions (DDI) Tucatinib** acts as both a victim and perpetrator in pharmacokinetic interactions [1]. Understanding these is critical for clinical trial design and patient management.

- **As a Victim Drug: Tucatinib** is primarily metabolized by **CYP2C8** and to a lesser extent by **CYP3A4** [1] [2]. Concomitant use with inhibitors or inducers of these enzymes will significantly alter **tucatinib** exposure.
- **As a Perpetrator Drug: Tucatinib** is a **strong inhibitor of CYP3A** and a weak inhibitor of CYP2C8 and P-glycoprotein (P-gp) [1]. This can increase the plasma concentration of co-administered drugs that are substrates for these enzymes/transporters.

The table below summarizes the clinically relevant interactions and recommended management strategies.

Interacting Drug / Condition	Effect on Tucatinib or Concomitant Drug	Recommended Management Strategy
<b>Strong CYP3A Inducers</b> (e.g., Rifampin) [1]	↓ Decreases tucatinib exposure by 48% [1]	Avoid concomitant use [1] [3].
<b>Strong CYP2C8 Inhibitors</b> (e.g., Gemfibrozil) [1]	↑ Increases tucatinib exposure by 3.0-fold [1]	Avoid concomitant use. If unavoidable, reduce tucatinib dose [1].
<b>CYP3A4 Substrates</b> (with narrow therapeutic window, e.g.,	↑ Increases substrate exposure by 5.7-fold [1]	Avoid concomitant use. If unavoidable, reduce the substrate

Interacting Drug / Condition	Effect on Tucatinib or Concomitant Drug	Recommended Management Strategy
Midazolam) [1]		dose [1].
<b>P-gp Substrates</b> (with narrow therapeutic window, e.g., Digoxin) [1]	↑ Increases substrate exposure [1]	If concomitant use is unavoidable, reduce the substrate dose [1].
<b>Severe Hepatic Impairment</b> (Child-Pugh C) [2]	↑ Increases tucatinib exposure by 1.61-fold [2]	Reduce tucatinib dose from 300 mg to <b>200 mg twice daily</b> [3] [2].

**2. Dosing, Administration & Adherence Strategies** Proper dosing and patient support are fundamental to adherence and treatment success.

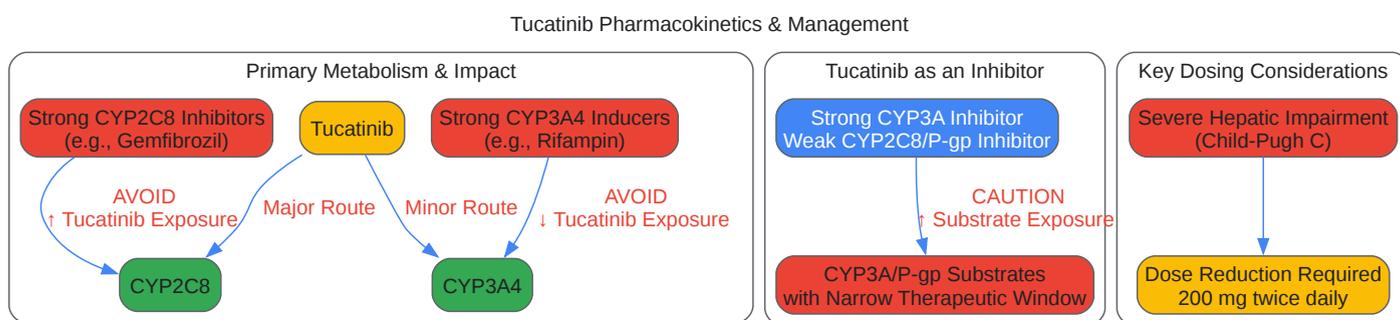
- **Standard Dosing:** The approved dose is **300 mg taken orally twice daily** (approximately 12 hours apart), with or without food [4] [3]. It is used in combination with trastuzumab and capecitabine for HER2-positive breast cancer [3].
- **Dose Modification for Toxicity:** The dose can be reduced in a stepwise manner for adverse reactions [3]:
  - First reduction: **250 mg twice daily**
  - Second reduction: **200 mg twice daily**
  - Third reduction: **150 mg twice daily**
- **Adherence & Patient Education:** As an oral chemotherapy, patient self-management is a new responsibility that can cause anxiety [5]. Key support strategies include:
  - **Structured Coaching:** Do not assume veteran patients do not need coaching on new regimens [5].
  - **Pill Organization:** Encourage the use of pill organizers, noting that some regimens may require separate boxes for different drugs [5].
  - **Proactive Side Effect Management:** Pre-emptively counsel patients on managing common side effects like diarrhea by having medications like Imodium on hand [5].

**3. Management of Common Adverse Events** Proactive management of adverse events is crucial for maintaining dose intensity and adherence.

- **Diarrhea:** This is a common side effect [6] [5] [3]. Guidelines recommend:
  - **Grade 3 without anti-diarrheal treatment:** Initiate/intensify medical therapy, hold **tucatinib** until recovery to ≤ Grade 1, then resume at the same dose.
  - **Grade 3 with anti-diarrheal treatment:** Initiate/intensify medical therapy, hold **tucatinib** until recovery to ≤ Grade 1, then resume at the next lower dose level.

- **Grade 4:** Permanently discontinue **tucatinib** [3].
- **Hepatotoxicity:** Liver enzyme elevations can occur [6] [5]. Recommendations include:
  - **Grade 2 bilirubin elevation:** Hold **tucatinib** until recovery to  $\leq$ Grade 1, then resume at the same dose.
  - **Grade 3 ALT/AST or bilirubin elevation:** Hold **tucatinib** until recovery to  $\leq$ Grade 1, then resume at the next lower dose level.
  - **Grade 4 ALT/AST or bilirubin elevation:** Permanently discontinue **tucatinib** [3].

The diagram below integrates **tucatinib**'s key metabolic pathways and clinical management considerations.



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